molecular formula C12H24O3 B126480 12-Hydroxydodecanoic acid CAS No. 505-95-3

12-Hydroxydodecanoic acid

Cat. No.: B126480
CAS No.: 505-95-3
M. Wt: 216.32 g/mol
InChI Key: ZDHCZVWCTKTBRY-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

12-Hydroxydodecanoic acid is involved in various biochemical reactions. It is the substrate of the human glutathione-dependent formaldehyde dehydrogenase (EC1.1.1.1), an enzyme responsible for the oxidation of long-chain alcohols and omega-hydroxy fatty acids . This interaction suggests that this compound plays a role in the metabolism of fatty acids.

Molecular Mechanism

The molecular mechanism of this compound primarily involves its role as a substrate for enzymes in fatty acid metabolism. It is converted by enzymes such as glutathione-dependent formaldehyde dehydrogenase into aldehydes . This process may influence various cellular functions, including enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

This compound is involved in the metabolic pathway of fatty acid oxidation . It interacts with enzymes such as glutathione-dependent formaldehyde dehydrogenase, suggesting that it may have effects on metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

12-Hydroxydodecanoic acid can be synthesized through several methods. One common approach involves the oxidation of dodecanol using oxidizing agents such as potassium permanganate or chromium trioxide. Another method includes the hydrolysis of 12-hydroxylauric acid esters, which can be prepared via esterification of lauric acid with methanol followed by hydrolysis .

Industrial Production Methods

Industrial production of this compound often involves biotechnological processes. For example, the enzyme hydroperoxide lyase from plants like papaya can be used to catalyze the conversion of fatty acids into this compound. This method is advantageous due to its specificity and environmentally friendly nature .

Chemical Reactions Analysis

Types of Reactions

12-Hydroxydodecanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Dodecanedioic acid: Formed through oxidation.

    12-Hydroxydodecanol: Formed through reduction.

    12-Hydroxylauric acid esters: Formed through esterification.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

12-Hydroxydodecanoic acid is unique due to its specific chain length and the position of the hydroxyl group. This structural feature allows it to participate in a variety of chemical reactions and makes it a valuable compound in the synthesis of specialized polymers and other industrial applications .

Properties

IUPAC Name

12-hydroxydodecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O3/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h13H,1-11H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDHCZVWCTKTBRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCC(=O)O)CCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27925-01-5
Record name Dodecanoic acid, 12-hydroxy-, homopolymer
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URL https://commonchemistry.cas.org/detail?cas_rn=27925-01-5
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DSSTOX Substance ID

DTXSID90198521
Record name 12-Hydroxydodecanoic acid
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Molecular Weight

216.32 g/mol
Source PubChem
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Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 12-Hydroxydodecanoic acid
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CAS No.

505-95-3
Record name 12-Hydroxydodecanoic acid
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Record name 12-Hydroxydodecanoic acid
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Record name 12-Hydroxydodecanoic Acid
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Record name 12-HYDROXYDODECANOIC ACID
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Record name 12-Hydroxydodecanoic acid
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Melting Point

85.00 to 88.00 °C. @ 760.00 mm Hg
Record name 12-Hydroxydodecanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002059
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

The same procedure as in Example 12 was repeated except that a barium salt of dodecanedioic acid monomethyl ester (20 mmol) was used instead of the barium salt of pentadecanedioic acid monomethyl ester, and the amount of the catalyst was 0.31 g to obtain ω-hydroxy dodecanoic acid. The yield was 37%.
[Compound]
Name
barium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mmol
Type
reactant
Reaction Step Two
Name
pentadecanedioic acid monomethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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